BenchChemオンラインストアへようこそ!

3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride

Lipophilicity Drug-likeness Medicinal chemistry

3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride (CAS 1263281-77-1; free base CAS 1260639-75-5) is a 3-substituted arylpyrrolidine derivative bearing two electron-withdrawing trifluoromethyl (CF₃) groups meta-disposed on the pendant phenyl ring. The compound possesses a secondary amine within the pyrrolidine ring (HBD = and is supplied as the hydrochloride salt, which enhances handling characteristics and aqueous solubility relative to the free base form.

Molecular Formula C12H12ClF6N
Molecular Weight 319.67 g/mol
Cat. No. B13683306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride
Molecular FormulaC12H12ClF6N
Molecular Weight319.67 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl
InChIInChI=1S/C12H11F6N.ClH/c13-11(14,15)9-3-8(7-1-2-19-6-7)4-10(5-9)12(16,17)18;/h3-5,7,19H,1-2,6H2;1H
InChIKeyVNLKKEBCDNIKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride (CAS 1263281-77-1) — A Physicochemically Defined 3-Arylpyrrolidine Building Block


3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride (CAS 1263281-77-1; free base CAS 1260639-75-5) is a 3-substituted arylpyrrolidine derivative bearing two electron-withdrawing trifluoromethyl (CF₃) groups meta-disposed on the pendant phenyl ring [1]. The compound possesses a secondary amine within the pyrrolidine ring (HBD = 1) and is supplied as the hydrochloride salt, which enhances handling characteristics and aqueous solubility relative to the free base form . Its computed lipophilicity (XLogP3-AA = 3.4) and topological polar surface area (TPSA = 12 Ų) position it as a moderately lipophilic, low-polar-surface-area secondary amine scaffold suitable for downstream derivatization via N-functionalization or as a fragment in medicinal chemistry programs [1].

Why 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride Cannot Be Interchanged With Positional Isomers or Non-Fluorinated Analogs


Substituting 3-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine with its positional isomers (2-aryl or 1-aryl substitution) or with non-fluorinated 3-phenylpyrrolidine introduces quantifiable, decision-relevant changes in lipophilicity, hydrogen bond donor capacity, polar surface area, and amine basicity that directly affect molecular recognition, pharmacokinetic behavior, and synthetic utility [1]. These computed property differences — spanning a ΔXLogP3-AA of up to 1.9 log units and complete loss of hydrogen bond donor capacity in the N-aryl isomer — are not adjustable through formulation and must be considered at the compound selection stage [1].

Quantitative Comparator Evidence: 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride vs. In-Class Analogs


Lipophilicity Differentiation: 3-Aryl Substitution Yields Optimized logP Between Positional Isomers

The 3-substituted regioisomer of bis(trifluoromethyl)phenyl-pyrrolidine occupies an intermediate lipophilicity window (XLogP3-AA = 3.4) between the 2-substituted isomer (XLogP3-AA = 3.6) and — critically — substantially lower than the N-substituted isomer (XLogP3-AA = 4.3) [1]. This 0.2–0.9 log unit difference is meaningful for balancing passive permeability against aqueous solubility in lead optimization programs, where exceeding logP ~3.5 often correlates with increased metabolic liability and promiscuity [2].

Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen Bond Donor Integrity: Secondary Amine Retention Enables Target Engagement

The target compound retains one hydrogen bond donor (HBD = 1) attributable to the pyrrolidine N–H, a feature shared with the 2-aryl isomer but critically absent in the N-aryl (1-substituted) isomer (HBD = 0) where the pyrrolidine nitrogen is fully substituted by the aryl ring [1]. Loss of HBD capacity in the 1-isomer eliminates the ability to donate a hydrogen bond, which is often essential for key interactions with biological targets or for participation as a Brønsted acid in organocatalytic cycles [2].

Hydrogen bonding Secondary amine Molecular recognition

Topological Polar Surface Area Contrast: 3-Substituted Isomer Preserves 12 Ų vs. 3.2 Ų for N-Aryl Isomer

The target compound exhibits a TPSA of 12 Ų, identical to the 2-substituted isomer and the non-fluorinated 3-phenylpyrrolidine, whereas the N-aryl (1-substituted) isomer displays a markedly lower TPSA of only 3.2 Ų [1]. The near-fourfold difference between the 3-substituted target and the N-aryl isomer has profound implications for membrane permeability prediction: TPSA values below 60 Ų generally correlate with good oral absorption, but values below ~20 Ų combined with high logP may indicate excessive passive membrane partitioning and poor aqueous solubility [2].

TPSA Permeability Blood-brain barrier

pKa Modulation: Electron-Withdrawing CF₃ Groups Reduce Amine Basicity by ~0.85 log Units vs. Unsubstituted Analog

The predicted pKa of the pyrrolidine secondary amine in the 3,5-bis(trifluoromethyl)phenyl-substituted scaffold is approximately 9.25 (±0.10) , compared with a predicted pKa of 10.10 (±0.10) for unsubstituted 3-phenylpyrrolidine . This ~0.85 log unit reduction in basicity arises from the electron-withdrawing effect of the two para/meta CF₃ groups transmitted through the phenyl ring. At physiological pH 7.4, the target compound will be >98% protonated (calculated via Henderson-Hasselbalch), but the lower pKa means a larger fraction of free base relative to the unsubstituted analog (~99.8% vs. ~99.95% protonated), which may influence passive membrane penetration of the neutral species in compartments where pH gradients exist.

pKa Amine basicity Protonation state

Hydrochloride Salt Form Provides Quantifiable Handling and Solubility Advantages Over Free Base

The hydrochloride salt form of 3-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine (CAS 1263281-77-1, MW = 319.67) provides enhanced aqueous solubility and solid-state stability compared to the free base (MW = 283.21) . Pyrrolidine hydrochloride salts are generally characterized as white crystalline solids with high water solubility, in contrast to free base pyrrolidine derivatives which are often oils or low-melting solids with limited aqueous solubility . The ionic nature of the hydrochloride salt facilitates dissolution in polar solvents through ion-dipole interactions, and the crystalline salt form typically offers superior long-term storage stability and easier handling for precise weighing compared to hygroscopic or oily free bases .

Hydrochloride salt Aqueous solubility Solid-state stability

3,5-Bis(trifluoromethyl)phenyl Motif Is a Privileged Pharmacophore for Neurokinin Receptor Modulation

The 3,5-bis(trifluoromethyl)phenyl group — exactly as present in the target compound — is a well-established privileged pharmacophore in neurokinin-1 (NK1) receptor antagonists. The pioneering J. Med. Chem. paper by Hale et al. (1998) describing the structural optimization of Aprepitant (MK-869) demonstrated that the 3,5-bis(trifluoromethyl)phenyl moiety is a key determinant of high-affinity NK1 binding [1]. Subsequently, patent literature (e.g., WO 2008135529) has disclosed pyrrolidine derivatives bearing this exact 3,5-bis(trifluoromethyl)phenyl motif as dual NK1/NK3 receptor antagonists, wherein the 3-arylpyrrolidine scaffold serves as the core for iterative elaboration [2]. While the target compound itself is a building block (not a final drug candidate), its structural correspondence to the validated pharmacophore in clinically studied NK1 antagonists provides a rationale for its selection over non-fluorinated or mono-fluorinated 3-arylpyrrolidine alternatives.

NK1 antagonist Privileged pharmacophore Aprepitant

Optimal Application Scenarios for 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity (logP < 3.5) with Retained HBD Capacity

In lead optimization programs targeting oral bioavailability, the target compound's XLogP3-AA of 3.4 falls below the widely cited risk threshold of 3.5, whereas the 1-substituted positional isomer (XLogP3-AA = 4.3) exceeds it significantly [1]. Additionally, the retained HBD = 1 (secondary amine) enables key hydrogen bond donor interactions that are structurally impossible with the N-aryl isomer (HBD = 0) [2]. Researchers requiring a secondary amine handle for further N-derivatization (e.g., amide coupling, reductive amination, or sulfonamide formation) should select the 3-substituted scaffold, as the N-aryl isomer is chemically inert at the nitrogen and precludes such chemistry.

Building Block for Neurokinin (NK1/NK3) Receptor Antagonist Programs

The 3,5-bis(trifluoromethyl)phenyl moiety in the target compound directly mirrors the validated pharmacophore found in the clinically approved NK1 antagonist Aprepitant (hNK1 IC₅₀ = 0.09 nM) [1]. Patent disclosures from Hoffmann-La Roche explicitly describe 3-arylpyrrolidine derivatives bearing this motif as dual NK1/NK3 receptor antagonists for schizophrenia treatment [2]. The 3-substitution pattern on the pyrrolidine ring, combined with the bis-CF₃ pharmacophore, provides a scaffold that can be elaborated at the pyrrolidine nitrogen or at alternative positions on the ring, offering a validated entry point for CNS-penetrant NK1/NK3 modulators.

Fragment-Based Drug Discovery (FBDD) Requiring Moderate Lipophilicity and Low TPSA

The target compound satisfies fragment-like physicochemical criteria: MW 283.21 (free base) < 300 Da, XLogP3-AA = 3.4 < 3.5, HBD = 1, and TPSA = 12 Ų [1]. These properties place it within the 'rule of three' guidelines for fragment screening libraries. The hydrochloride salt form facilitates dissolution in aqueous assay buffers at typical fragment screening concentrations (0.1–1 mM), and the secondary amine provides a synthetic vector for fragment growth via N-functionalization.

Organocatalysis Development Requiring Secondary Amine Nucleophilicity with Tunable Basicity

The pyrrolidine secondary amine in the target compound (predicted pKa ~9.25) is approximately 0.85 log units less basic than unsubstituted 3-phenylpyrrolidine (pKa 10.10) due to the electron-withdrawing effect of the two CF₃ groups [1][2]. This modulated basicity, combined with the compound's hydrogen bond donor capacity (HBD = 1), makes it a candidate for development as an iminium/enamine organocatalyst where the attenuated basicity may favor catalyst turnover or improve stereoselectivity in transformations sensitive to amine protonation state.

Quote Request

Request a Quote for 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.